molecular formula C33H43N5O8S B12380445 E3 Ligase Ligand-linker Conjugate 57

E3 Ligase Ligand-linker Conjugate 57

Cat. No.: B12380445
M. Wt: 669.8 g/mol
InChI Key: VZUHFPQSYRNSMN-ZRJUGLEFSA-N
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Description

E3 Ligase Ligand-linker Conjugate 57: is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by harnessing the ubiquitin-proteasome system. The compound consists of a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of E3 Ligase Ligand-linker Conjugate 57 involves the conjugation of a ligand specific to an E3 ubiquitin ligase with a linker molecule. The synthetic route typically includes:

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and purification systems to handle large quantities of reagents and products .

Chemical Reactions Analysis

Types of Reactions: : E3 Ligase Ligand-linker Conjugate 57 undergoes various chemical reactions, including:

    Substitution Reactions: The linker attachment often involves nucleophilic substitution reactions.

    Amide Bond Formation: This is a key step in the synthesis of the ligand and its conjugation with the linker.

    Esterification: Used in the synthesis of the ligand

Common Reagents and Conditions

Major Products: : The major product of these reactions is the this compound itself, which is then used in the synthesis of PROTACs .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 57 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: Facilitates the targeted degradation of specific proteins, allowing researchers to study the effects of protein depletion on cellular processes.

    Medicine: PROTACs synthesized using this compound have potential therapeutic applications, particularly in cancer treatment, by targeting and degrading oncogenic proteins.

    Industry: Used in the development of new drugs and therapeutic agents, as well as in the study of protein-protein interactions

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 57 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 57 can be compared with other similar compounds used in the synthesis of PROTACs, such as:

    Cereblon Ligand-linker Conjugates: These compounds use cereblon as the E3 ligase and have been widely used in PROTAC development.

    von Hippel-Lindau (VHL) Ligand-linker Conjugates: VHL is another commonly used E3 ligase in PROTAC synthesis.

    MDM2 Ligand-linker Conjugates: These compounds target the MDM2 E3 ligase

Uniqueness: : this compound is unique in its specific ligand and linker chemistry, which provides distinct advantages in terms of binding affinity, stability, and specificity for the target protein and E3 ligase .

Properties

Molecular Formula

C33H43N5O8S

Molecular Weight

669.8 g/mol

IUPAC Name

(2S,4R)-4-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C33H43N5O8S/c1-18(2)29(28-10-19(3)36-46-28)32(41)38-15-23(39)12-25(38)31(40)34-14-22-7-6-21(30-20(4)35-17-47-30)11-27(22)45-9-8-44-24-13-26(33(42)43)37(5)16-24/h6-7,10-11,17-18,23-26,29,39H,8-9,12-16H2,1-5H3,(H,34,40)(H,42,43)/t23-,24-,25+,26+,29+/m1/s1

InChI Key

VZUHFPQSYRNSMN-ZRJUGLEFSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCO[C@@H]5C[C@H](N(C5)C)C(=O)O)O

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCOC5CC(N(C5)C)C(=O)O)O

Origin of Product

United States

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